molecular formula C23H25NO6S B264235 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

货号 B264235
分子量: 443.5 g/mol
InChI 键: JOQHEENFZQYNHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

作用机制

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A binds to the ATP-binding pocket of IκB kinase (IKK), which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKK, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A prevents the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and epithelial cells. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor alpha (TNF-α), in response to stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines. In addition, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been found to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

实验室实验的优点和局限性

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. It has been shown to have potent anti-inflammatory and anti-tumor activities in vitro and in vivo, making it a valuable tool for studying the NF-κB pathway and its role in various diseases. However, there are also limitations to using 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A in lab experiments. Its mechanism of action is not fully understood, and its specificity for IKK has not been fully characterized. In addition, its pharmacokinetic properties and toxicity profile have not been extensively studied.

未来方向

There are several future directions for research on 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A. First, further studies are needed to elucidate its mechanism of action and specificity for IKK. Second, its pharmacokinetic properties and toxicity profile need to be thoroughly investigated in order to assess its potential as a therapeutic agent. Third, its anti-viral activity against other viruses needs to be explored. Fourth, its potential as a treatment for various diseases, such as cancer and inflammatory disorders, needs to be evaluated in preclinical and clinical studies. Finally, the development of more potent and selective IKK inhibitors based on the structure of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A is an area of active research.

合成方法

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A is synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.

科学研究应用

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been studied extensively in vitro and in vivo for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. In particular, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation by 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

属性

产品名称

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

分子式

C23H25NO6S

分子量

443.5 g/mol

IUPAC 名称

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C23H25NO6S/c1-12-8-17-20(21-19(12)16(10-29-21)23(3,4)5)13(2)15(22(26)30-17)9-18(25)24-14-6-7-31(27,28)11-14/h6-8,10,14H,9,11H2,1-5H3,(H,24,25)

InChI 键

JOQHEENFZQYNHO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)C=C3)C)C4=C1C(=CO4)C(C)(C)C

规范 SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)C=C3)C)C4=C1C(=CO4)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。